![molecular formula C21H18N2 B8573480 Benzonitrile, 4-[bis(phenylmethyl)amino]- CAS No. 52805-39-7](/img/structure/B8573480.png)
Benzonitrile, 4-[bis(phenylmethyl)amino]-
Descripción general
Descripción
Benzonitrile, 4-[bis(phenylmethyl)amino]- is an organic compound characterized by the presence of a benzonitrile group substituted with a dibenzylamino group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[bis(phenylmethyl)amino]- typically involves the reaction of 4-chlorobenzonitrile with dibenzylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for Benzonitrile, 4-[bis(phenylmethyl)amino]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Benzonitrile, 4-[bis(phenylmethyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: N-oxides of Benzonitrile, 4-[bis(phenylmethyl)amino]-.
Reduction: 4-(Dibenzylamino)benzylamine.
Substitution: Nitro or halogen-substituted derivatives of Benzonitrile, 4-[bis(phenylmethyl)amino]-.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[bis(phenylmethyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[bis(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-(Dimethylamino)benzonitrile: Known for its dual fluorescence properties and used in photophysical studies.
4-(Amino)benzonitrile: Utilized in the synthesis of various organic compounds and as an intermediate in pharmaceuticals.
Dibenzylamino-1-methylcyclohexanol:
Uniqueness: Benzonitrile, 4-[bis(phenylmethyl)amino]- stands out due to its unique combination of a benzonitrile group with a dibenzylamino substituent, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
52805-39-7 |
|---|---|
Fórmula molecular |
C21H18N2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-(dibenzylamino)benzonitrile |
InChI |
InChI=1S/C21H18N2/c22-15-18-11-13-21(14-12-18)23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-14H,16-17H2 |
Clave InChI |
AXSLXAFEHHZKRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-[(N-Methylmethanesulfonamido)methyl]benzoate](/img/structure/B8573398.png)

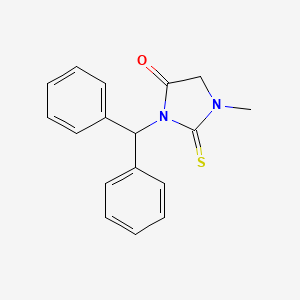
![2-Nitro-5-[(thiophen-3-yl)sulfanyl]aniline](/img/structure/B8573422.png)

![7-Chloro-2-(4-methoxyphenyl)furo[3,2-b]pyridine](/img/structure/B8573438.png)
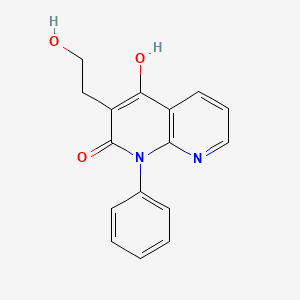
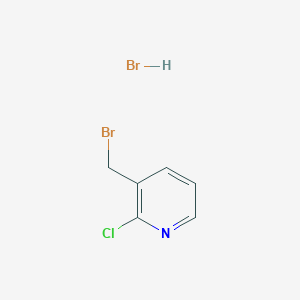
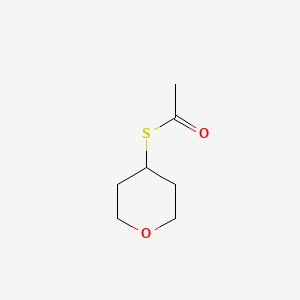
![6-cyclohexyl-4,7-dihydro-2-phenyl-5H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B8573457.png)
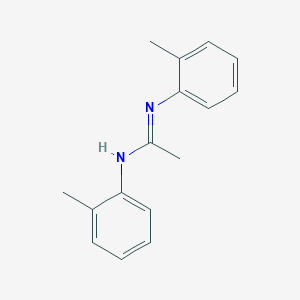
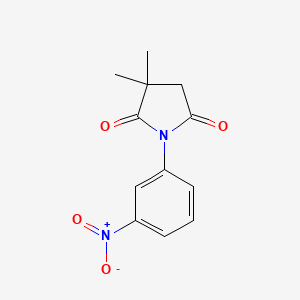
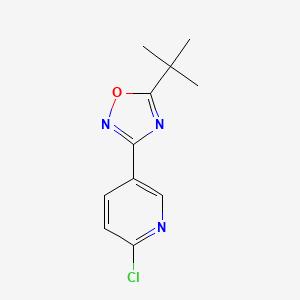
![7-[(2-Chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2H-1-benzopyran-2-one](/img/structure/B8573506.png)
